molecular formula C16H23N3O8S B3948008 1-(3-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate

1-(3-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate

Cat. No. B3948008
M. Wt: 417.4 g/mol
InChI Key: ZDWXWWXKOYMSBN-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate, commonly known as NBPSPO, is a chemical compound used in scientific research. It is a piperazine derivative with a nitrobenzyl group and a propylsulfonyl group attached to the piperazine ring. This compound has gained attention due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of NBPSPO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
NBPSPO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to modulate the activity of certain ion channels in the brain, such as the NMDA receptor and the TRPV1 receptor. Additionally, it has been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of NBPSPO is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of cancer and other inflammatory diseases. Additionally, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of NBPSPO is that its mechanism of action is not fully understood, which may make it difficult to develop it into a therapeutic agent.

Future Directions

There are several future directions for research on NBPSPO. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to investigate its potential as a treatment for specific diseases, such as cancer and neurodegenerative diseases. Additionally, further studies may be needed to determine the safety and efficacy of NBPSPO in humans.

Scientific Research Applications

NBPSPO has been investigated for its potential as a therapeutic agent for various diseases. Studies have shown that it has anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S.C2H2O4/c1-2-10-22(20,21)16-8-6-15(7-9-16)12-13-4-3-5-14(11-13)17(18)19;3-1(4)2(5)6/h3-5,11H,2,6-10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWXWWXKOYMSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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